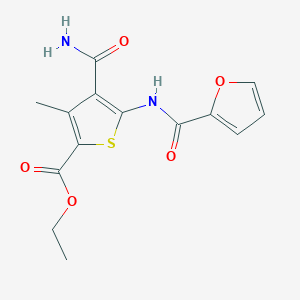

![molecular formula C17H17N5O B5543817 3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives typically involves ring-opening followed by ring closure reactions, or through oxidative cycloaddition processes. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound through reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, highlighting ring closure techniques applicable to the synthesis of complex pyrazole derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds is often established using spectral data and elemental analysis, further supported by density functional theory (DFT) calculations. Theoretical studies, such as those on pyrazole derivatives by Shen et al. (2012), provide insights into the molecular structure through X-ray diffraction and DFT calculations, which are crucial for understanding the structural aspects of complex organic molecules (Shen et al., 2012).

Chemical Reactions and Properties

Compounds with pyrazole and pyridine rings exhibit diverse chemical reactivity. For example, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to afford pyrrolidinones, highlighting a novel ring-expansion-carbonylation reaction useful for synthesizing seven-membered-ring tetrahydroazepinones with good functional group tolerance (Roberto & Alper, 1989).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and stability, are often determined through experimental methods. Computational studies also provide valuable data on these properties, as seen in the work by Ravi et al. (2017), who described the synthesis of pyrazolo[1,5-a]pyridines through oxidative cycloaddition, indicating potential physical properties relevant to similar compounds (Ravi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further functionalization, of pyrazole and pyridine derivatives can be inferred from their structural analysis and synthetic pathways. Studies like those by Doll et al. (1999), which focus on the nicotinic acetylcholine receptor binding properties of azetidine derivatives, underscore the importance of understanding the chemical properties for applications in medicinal chemistry (Doll et al., 1999).

科学的研究の応用

Antibacterial Activity

A study by Genin et al. (2000) explored the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, highlighting the substitution effects on their efficacy against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. The research demonstrated the significant potential of these compounds in expanding the spectrum of activity of oxazolidinone class antibiotics to include Gram-negative bacteria (Genin et al., 2000).

Pharmaceutical Applications

Habernickel (2001) discussed the role of azetidine, pyrrolidine, and piperidine derivatives in the pharmaceutical industry, particularly as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. This highlights the therapeutic potential of structurally complex heterocyclic compounds in addressing neurological conditions (Habernickel, 2001).

Coordination Chemistry and Luminescent Applications

Halcrow (2005) reviewed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. This study showcases the application of these ligands in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Synthesis and Biomedical Applications

Donaire-Arias et al. (2022) provided an extensive review on the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting their diverse tautomeric forms and the synthetic methods used for their preparation. This underscores the importance of these compounds in developing new therapeutics (Donaire-Arias et al., 2022).

特性

IUPAC Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21-7-3-5-16(21)14-8-15(20-19-14)17(23)22-10-13(11-22)12-4-2-6-18-9-12/h2-9,13H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATUJZNLCZHQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CC(C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

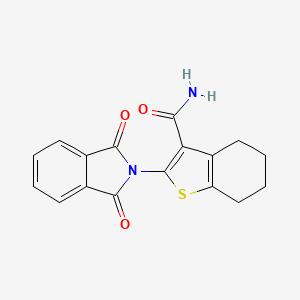

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

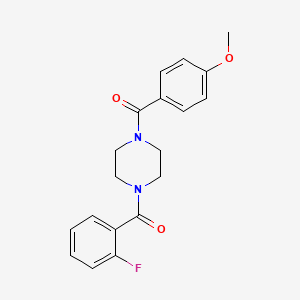

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

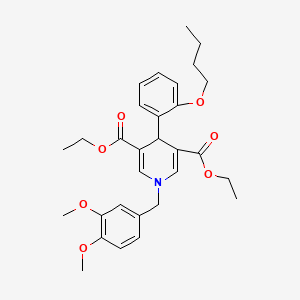

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)